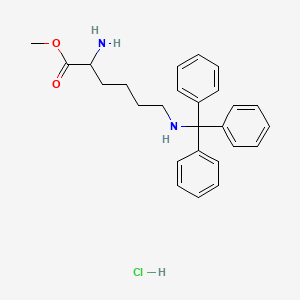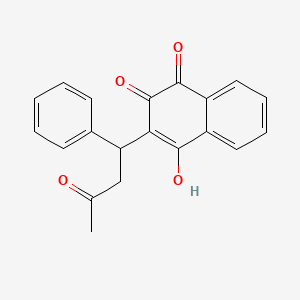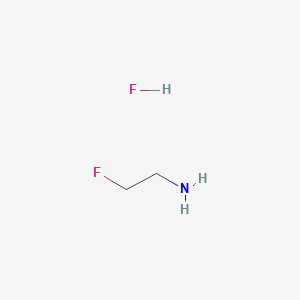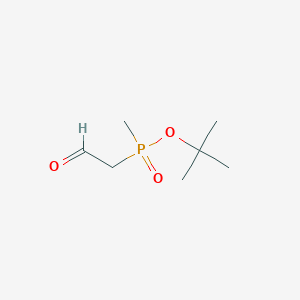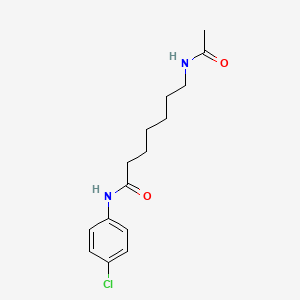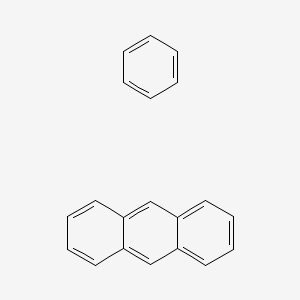![molecular formula C12H18O2S B14493582 [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene CAS No. 63801-21-8](/img/structure/B14493582.png)
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: is an organic compound characterized by the presence of a benzene ring attached to an ethyl group, which is further substituted with a 2-methylpropane-2-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene typically involves the sulfonylation of an ethylbenzene derivative. One common method is the reaction of ethylbenzene with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Bioconjugation: The sulfonyl group can be used to attach the compound to biomolecules for labeling or tracking purposes.
Medicine:
Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of [1-(2-Methylpropane-2-sulfonyl)ethyl]benzene depends on its specific application. In catalysis, the sulfonyl group can coordinate with metal centers, facilitating various chemical reactions. In biological systems, the compound can interact with proteins or enzymes through covalent bonding, altering their activity or function.
Comparación Con Compuestos Similares
[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene: Unique due to the presence of both a benzene ring and a sulfonyl group.
Ethylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Methylpropane-2-sulfonyl chloride: Contains the sulfonyl group but lacks the benzene ring, limiting its applications in aromatic chemistry.
Uniqueness: The combination of a benzene ring with a sulfonyl group in this compound provides a unique reactivity profile, making it valuable for a wide range of chemical and industrial applications.
Propiedades
Número CAS |
63801-21-8 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-tert-butylsulfonylethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10(11-8-6-5-7-9-11)15(13,14)12(2,3)4/h5-10H,1-4H3 |
Clave InChI |
SEYUERFEKHTPHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)S(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



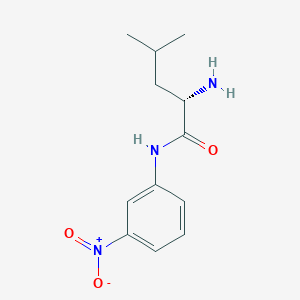


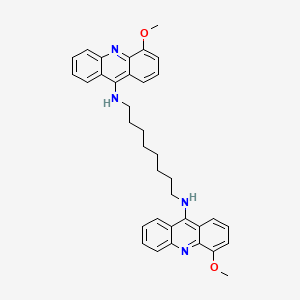

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
